
7-bromo-1-ethyl-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-ethyl-1H-indole-4-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a carbonitrile group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethyl group can be introduced via alkylation reactions, and the carbonitrile group can be added using cyanation reactions.
Industrial Production Methods: Industrial production of 7-bromo-1-ethyl-1H-indole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-1-ethyl-1H-indole-4-carbonitrile can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form indole-4-carboxylic acid derivatives or reduction to form indole-4-methylamine derivatives.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted indoles
- Indole-4-carboxylic acids
- Indole-4-methylamines
- Fused ring systems
Scientific Research Applications
Chemistry: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is used as a building block in the synthesis of various indole derivatives.
Biology and Medicine: Indole derivatives, including this compound, exhibit a wide range of biological activities. They are investigated for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The compound is used in drug discovery and development to design new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 7-bromo-1-ethyl-1H-indole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonitrile group can enhance the binding affinity and specificity of the compound to its target. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the overall biological activity .
Comparison with Similar Compounds
- 7-Bromo-1H-indole-2-carboxylate
- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole
Comparison: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is unique due to the presence of the ethyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug design and material science .
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-1-ethylindole-4-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-14-6-5-9-8(7-13)3-4-10(12)11(9)14/h3-6H,2H2,1H3 |
InChI Key |
XDDVHVJOBRMHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CC(=C21)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)


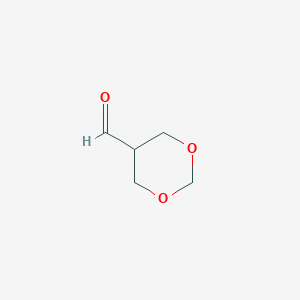

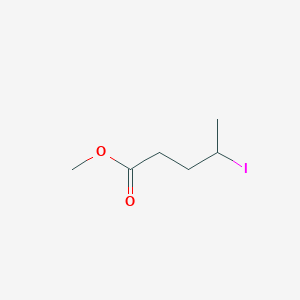
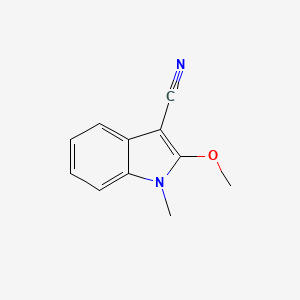
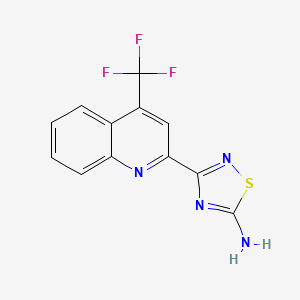
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
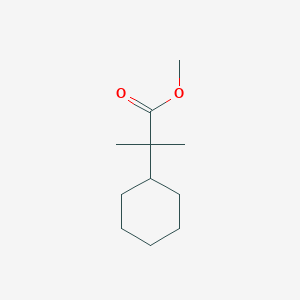

![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
